bis(Tributyltin)oxide

Description

Bis(tributyltin) oxide appears as clear pale yellow liquid. Toxic by skin absorption or inhalation of vapors. Used as a bactericide, fungicide and chemical intermediate.

Properties

IUPAC Name |

tributyl(tributylstannyloxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H9.O.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQHKWPGGHMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54OSn2 | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Oxybis(tributyltin) | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Oxybis(tributyltin)&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020166 | |

| Record name | Bis(tributyltin)oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(tributyltin) oxide appears as clear pale yellow liquid. Toxic by skin absorption or inhalation of vapors. Used as a bactericide, fungicide and chemical intermediate., Yellow liquid; [HSDB], LIQUID. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(tri-n-butyltin)oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

356 °F at 2 mmHg (NTP, 1992), 180 °C at 2 mm Hg., 180 °C | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), >212 °F (100 °C) (closed cup), 190 °C c.c. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), 0.1% in hot water., Less than 20 ppm in water at 20 °C., Miscible with organic solvents., Water solubility of 4 mg/l at pH 7.0 and 20 °C., The solubility of bis(tributyltin) oxide in water ranges from <1 to >100 mg/liter, depending on temperature and pH. Bis(tributyltin) oxide is soluble in lipids and very soluble in a number of organic solvents (e.g., ethanol, ether, halogenated hydrocarbons)., Solubility in water, mg/l at 20 °C: 71.2 (poor) | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.17 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.17 g/cu cm @ 25 °C, Relative density (water = 1): 1.17 (20 °C) | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000075 [mmHg], Much less than 1 mm Hg at 20 °C., Vapor pressure, Pa at 20 °C: 0.001 | |

| Record name | Bis(tri-n-butyltin)oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Slightly yellow liquid. | |

CAS No. |

56-35-9 | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18063 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributyltin oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(tributyltin) oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Distannoxane, 1,1,1,3,3,3-hexabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(tributyltin)oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tributyltin) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3353Q84MKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLTIN OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1282 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

45 °C | |

| Record name | BIS(TRIBUTYLTIN) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

bis(tributyltin)oxide chemical properties and structure

An In-depth Technical Guide to Bis(tributyltin)oxide: Chemical Properties, Structure, and Biological Interactions

Abstract

This compound (TBTO), with the chemical formula C24H54OSn2, is an organotin compound recognized for its potent biocidal properties. Historically, its primary application was as an antifouling agent in marine paints, a use that has been largely curtailed due to significant environmental toxicity.[1] Today, it is primarily used as a wood preservative and fungicide.[2] This document provides a comprehensive technical overview of TBTO, detailing its chemical structure, physical properties, synthesis, and analytical methodologies. Furthermore, it explores its toxicological profile and mechanisms of action, providing crucial information for researchers, scientists, and professionals in drug development and environmental science.

Chemical Structure and Identification

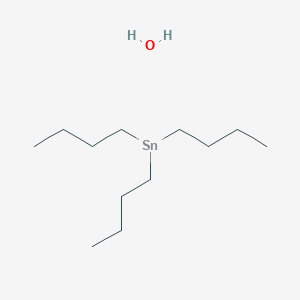

This compound is an organometallic compound characterized by a central oxygen atom bonded to two tin atoms, each of which is covalently bonded to three n-butyl groups.[3] The preferred IUPAC name for this compound is Hexabutyldistannoxane.[4]

-

Chemical Formula : C24H54OSn2[4]

-

Molecular Weight : 596.1 g/mol [5]

-

CAS Number : 56-35-9[4]

-

SMILES : CCCC--INVALID-LINK--(CCCC)O--INVALID-LINK--(CCCC)CCCC[5]

-

Synonyms : TBTO, Hexabutyldistannoxane, Tributyltin oxide, Oxybis(tributylstannane)[4][5]

Physical and Chemical Properties

TBTO is a colorless to pale yellow, viscous liquid at room temperature.[4][6] It is characterized by high solubility in organic solvents and very low solubility in water.[4] The compound is sensitive to air and moisture and is considered combustible.[2][6]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Melting Point | -45 °C | [4][6] |

| Boiling Point | 180 °C at 2 mmHg | [4][5][6] |

| Density | 1.17 g/mL at 25 °C | [4][6] |

| Vapor Pressure | <0.01 mmHg at 25 °C | [6][7] |

| Water Solubility | <1 to >100 mg/L (pH and temp. dependent); approx. 20 ppm | [3][4][5] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and halogenated hydrocarbons | [3][5] |

| Log P (Octanol/Water Partition Coeff.) | 3.19 - 3.84 | [3][5] |

| Refractive Index | n20/D 1.486 | [2][6] |

| Flash Point | >110 °C (>230 °F) | [6][7] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for synthesizing TBTO involves the hydrolysis of tri-n-butyltin chloride with an aqueous base.[8]

Experimental Protocol:

-

Reaction Setup : A four-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Base Addition : 385 g of a 20% aqueous sodium hydroxide (B78521) solution is added to the flask and heated to 50°C.

-

Reactant Addition : 200 g of tri-n-butyltin chloride is added dropwise to the heated base solution over a period of 30 minutes.

-

Reaction : The mixture is allowed to react at 50°C for one hour.

-

Phase Separation : After the reaction, the mixture is allowed to stand, which results in its separation into an organic phase (containing the product) and an aqueous phase. The separation can be difficult due to the formation of an emulsion.[8]

-

Purification : A filter aid, such as acid clay, may be added to the organic phase, which is then filtered. The resulting filtrate is washed with water.

-

Isolation : The final organic phase is collected and dehydrated under reduced pressure to yield this compound. Purity is typically determined by titration. This process can yield purities of over 96%.[8]

Analytical Determination

The determination of TBTO, particularly at trace levels in environmental or biological samples, requires sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method.[9]

Experimental Protocol: GC-MS with On-line Hydride Derivatization This method is used for determining residual TBTO in drug substances.[9]

-

Sample Preparation : The drug substance is extracted to isolate the TBTO.

-

Derivatization : An on-line hydride generation is performed. A small amount of solid sodium borohydride (B1222165) is placed in the GC injection port. When the sample is injected, the TBTO is converted to tributyltin hydride.[9]

-

Gas Chromatography : The derivatized sample is analyzed using a DB-5 HT column (15 m x 0.25 mm i.d.). A typical temperature program runs from 100°C to 160°C at a rate of 15°C/min.[9]

-

Mass Spectrometry : The mass spectrometer is set to monitor a mass range of 165-185 amu. The unique isotopic pattern of tin allows for definitive confirmation of its presence in any chromatographic peaks.[9]

-

Quantification : This method demonstrates quantitative and linear results for TBTO levels between 1 and 100 ppm, with a limit of detection around 1 ppm.[9]

Other analytical methods include atomic absorption spectroscopy, which can be used to determine TBTO concentrations in air samples collected on glass fiber filters.[10]

Biological Activity and Toxicological Profile

TBTO is a highly toxic compound with a range of biological effects. It is a potent skin irritant, an immunosuppressive agent, and a neurotoxin.[11] Its use as a biocide stems from its broad toxicity to fungi, mollusks, bacteria, and algae.[2] The toxicity of TBTO has led to a worldwide ban on its use in marine anti-biofouling paints by the International Maritime Organization.

Mechanism of Action

The toxic effects of TBTO are multifaceted. Its immunosuppressive activity is linked to the induction of apoptosis (programmed cell death) in thymocytes, the cells of the thymus gland.[3] Its neurotoxic effects are believed to result from the impairment of key enzymes and the depletion of certain neurotransmitters.[11] Studies in rats have shown that TBTO administration leads to a decrease in monoamine oxidase (MAO) activity in the liver and brain, and a significant reduction in GABA and dopamine (B1211576) levels in the brain.[11]

Caption: Toxicological pathway of this compound.

Quantitative Toxicity Data

TBTO is classified as moderately to highly toxic to mammals through acute exposure.[11] It is extremely hazardous to aquatic organisms.[3]

| Metric | Species | Value | Source(s) |

| Oral LD50 | Rat | 87 - 193 mg/kg | [12][11][13] |

| Inhalation LC50 | Rat | 0.06 mg/L (4 hours) | [12] |

| Dermal LD50 | Rabbit | >300 mg/kg | [12] |

| Fish 96-hr LC50 | Freshwater & Marine | 6.9 - 24 ppb | [12] |

| Crustacean 48/96-hr LC50 | Freshwater & Marine | 1.7 - 9.1 ppb | [12] |

| Mollusk 48/96-hr EC50 | - | 0.3 - 1.0 ppb | [12] |

| Bioconcentration Factor (BCF) | - | Up to 10,000 | [12][13] |

Applications

Despite its toxicity, TBTO has specific industrial applications:

-

Wood Preservation : It is widely used to protect timber and millwork from fungal and insect attacks.[2]

-

Fungicide/Bactericide : It acts as a fungicide in some paints and textiles and as a bactericide in industrial water systems.[11]

-

Chemical Intermediate : It is employed in the synthesis of other organotin compounds and organic molecules like α,β-unsaturated methyl ketones.[14]

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

-

Hazards : Toxic if swallowed, inhaled, or in contact with skin.[13] It is corrosive and causes severe skin burns and irreversible eye damage.[12] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged exposure.[1]

-

Personal Protective Equipment (PPE) : When handling TBTO, appropriate PPE, including gloves, faceshields, goggles, and a suitable respirator, must be worn.[7]

-

Environmental Precautions : TBTO is very toxic to aquatic life with long-lasting effects.[1][13] Discharge into the environment must be strictly avoided.[12] It is considered a severe marine pollutant and a Substance of Very High Concern (SVHC) by the EU.

References

- 1. fishersci.com [fishersci.com]

- 2. Cas 56-35-9,Bis(tributyltin) oxide | lookchem [lookchem.com]

- 3. Tributyltin Oxide (CICADS) [inchem.org]

- 4. Tributyltin oxide - Wikipedia [en.wikipedia.org]

- 5. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(tributyltin) oxide | 56-35-9 [chemicalbook.com]

- 7. 三丁基氧化锡 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. Bis(tributyltin) oxide 56-35-9 India [ottokemi.com]

An In-depth Technical Guide on the Synthesis of Bis(tributyltin) Oxide for Research Purposes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a common and reliable method for the synthesis of bis(tributyltin) oxide (TBTO), a versatile organotin compound. The information presented herein is intended to support research and development activities by providing clear experimental protocols, quantitative data, and visual representations of the synthesis process.

Overview of Synthesis

The most prevalent and straightforward method for synthesizing bis(tributyltin) oxide is through the hydrolysis of tributyltin chloride.[1][2] This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521).[3] The process involves the conversion of the organotin halide into the corresponding oxide, with the formation of a salt as a byproduct.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of bis(tributyltin) oxide via the hydrolysis of tributyltin chloride.

| Parameter | Value | Reference |

| Starting Material | Tributyltin Chloride | [3] |

| Reagent | 20% Aqueous Sodium Hydroxide | [3] |

| Reaction Temperature | 50 °C | [3] |

| Reaction Time | 1 hour | [3] |

| Yield | 92% | [3] |

| Purity | 96.3% (by HCl titration) | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 1.17 g/mL | [4][5] |

| Boiling Point | 180 °C @ 2 mmHg | [4][5] |

| Molecular Formula | C₂₄H₅₄OSn₂ | [5] |

| Molecular Weight | 596.08 g/mol | [5] |

Experimental Protocol

This section details the experimental procedure for the synthesis of bis(tributyltin) oxide from tributyltin chloride.

Materials:

-

Tributyltin chloride

-

20% aqueous sodium hydroxide solution

-

Acid clay (as a filter aid)

-

Water (for washing)

Equipment:

-

Four-necked flask

-

Stirrer

-

Thermometer

-

Reflux condenser

-

Apparatus for vacuum filtration

-

Separatory funnel

-

Apparatus for dehydration under reduced pressure

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 385 g of a 20% aqueous sodium hydroxide solution.[3]

-

Heating: Heat the sodium hydroxide solution to 50 °C.[3]

-

Addition of Starting Material: While maintaining the temperature at 50 °C, slowly add 200 g of tributyltin chloride dropwise over a period of 30 minutes.[3]

-

Reaction: Allow the reaction to proceed at 50 °C for one hour with continuous stirring.[3]

-

Phase Separation: After the reaction is complete, allow the mixture to stand. It will separate into two phases: a turbid organic phase and an aqueous phase.[3]

-

Filtration: Due to the potential for an indistinct interface, filtration is necessary. Add 5 g of acid clay as a filter aid to the organic phase and perform vacuum filtration.[3]

-

Washing: Transfer the filtrate to a separatory funnel and wash with 100 g of water.[3]

-

Isolation and Dehydration: Separate the organic phase and dehydrate it under reduced pressure to obtain the final product, bis(tributyltin) oxide.[3]

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Chemical reaction for the synthesis of bis(tributyltin) oxide.

Caption: Step-by-step experimental workflow for TBTO synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(tributyltin) oxide (TBTO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tributyltin) oxide (TBTO), an organotin compound, has been historically utilized as a potent biocide, particularly as a fungicide and molluscicide in antifouling paints and wood preservatives.[1][2][3] Despite its efficacy, significant environmental and toxicological concerns have led to restrictions on its use.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of TBTO, detailed experimental protocols for their determination, and an exploration of the key signaling pathways affected by this compound. All quantitative data are summarized in structured tables for ease of reference, and complex biological and experimental processes are visualized using diagrams generated with Graphviz (DOT language).

Physical and Chemical Properties

TBTO is a colorless to pale yellow, viscous liquid at room temperature with a characteristic odor.[1][4][5] It is poorly soluble in water but exhibits high solubility in organic solvents.[1][2][3][6] The purity of commercial TBTO is typically above 96%. The primary impurities found in commercial-grade TBTO are dibutyltin (B87310) derivatives, with smaller amounts of tetrabutyltin (B32133) and other trialkyltin compounds.

Quantitative Data Summary

The physical and chemical properties of TBTO are summarized in the tables below. Data has been compiled from various sources to provide a comprehensive overview.

Table 1: General and Physical Properties of TBTO

| Property | Value | References |

| Chemical Formula | C₂₄H₅₄OSn₂ | [1][2][3][4] |

| Molar Mass | 596.11 g/mol | [1][4] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2] |

| Melting Point | -45 °C | [1][2][3] |

| Boiling Point | 180 °C at 2 mmHg | [1][2][3] |

| Density | 1.17 g/mL at 25 °C | [1][2] |

| Vapor Pressure | <0.01 mmHg at 25 °C | [1] |

| Refractive Index | n20/D 1.486 | [1] |

Table 2: Solubility and Partition Coefficient of TBTO

| Property | Value | References |

| Water Solubility | 20 ppm (mg/L) | [1][2][3] |

| Solubility in Organic Solvents | Highly soluble | [1][2][6] |

| log P (Octanol-Water Partition Coefficient) | 3.19 - 4.05 | [1][6] |

Experimental Protocols

This section provides detailed methodologies for determining key physical and chemical properties of TBTO, as well as protocols for investigating its biological effects.

Determination of Water Solubility (Shake-Flask Method, adapted from OECD Guideline 105)

This protocol describes a method for determining the water solubility of TBTO, a substance with low aqueous solubility.

-

Preparation of the Test Solution:

-

Add an excess amount of TBTO to a flask containing distilled water. The amount of TBTO should be sufficient to form a saturated solution with a visible excess of the substance.

-

Seal the flask to prevent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker bath set at 20 ± 0.5 °C.

-

Agitate the flask for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand at the test temperature for at least 24 hours to allow for phase separation.

-

Carefully transfer an aliquot of the aqueous phase for analysis, ensuring no undissolved TBTO is included. Centrifugation at the test temperature can be used to aid separation.

-

-

Analysis:

-

Analyze the concentration of TBTO in the aqueous sample using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) after appropriate extraction and derivatization.

-

Perform at least three independent determinations.

-

Determination of Octanol-Water Partition Coefficient (Slow-Stirring Method, adapted from OECD Guideline 123)

This method is suitable for highly hydrophobic substances like TBTO.

-

Preparation:

-

Saturate n-octanol with water and water with n-octanol at the test temperature (25 °C).

-

Prepare a stock solution of TBTO in the water-saturated n-octanol.

-

-

Equilibration:

-

In a thermostated stirred reactor, combine the TBTO solution in n-octanol with the n-octanol-saturated water.

-

Stir the mixture slowly to avoid the formation of an emulsion. The stirring should be vigorous enough to ensure mixing but gentle enough to maintain a flat interface between the two phases.

-

Equilibrate for a sufficient time (e.g., 48 hours or more), periodically sampling both phases to determine when equilibrium is reached.

-

-

Phase Separation and Analysis:

-

After equilibration, stop stirring and allow the phases to separate completely.

-

Take samples from both the n-octanol and water phases.

-

Determine the concentration of TBTO in each phase using a suitable analytical method like GC-MS.

-

-

Calculation:

-

The partition coefficient (P_ow) is calculated as the ratio of the concentration of TBTO in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as log P_ow.

-

Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

-

Instrument Setup:

-

Calibrate the thermogravimetric analyzer for temperature and mass.

-

Set the desired atmosphere (e.g., inert nitrogen or oxidizing air).

-

-

Sample Preparation:

-

Accurately weigh a small amount of TBTO (5-10 mg) into a TGA pan.

-

-

Analysis:

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Interpretation:

-

The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition or volatilization, thus providing information on the thermal stability of TBTO.

-

In Vitro Toxicity Assessment: Cell Viability Assay

This protocol outlines a general procedure to assess the cytotoxicity of TBTO on a selected cell line (e.g., Jurkat cells).

-

Cell Culture and Seeding:

-

Culture the chosen cell line under standard conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

-

TBTO Treatment:

-

Prepare a stock solution of TBTO in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the cell culture medium.

-

Expose the cells to different concentrations of TBTO for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).

-

-

Viability Measurement (e.g., using MTT or XTT assay):

-

Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each TBTO concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of TBTO that inhibits 50% of cell growth).

-

Signaling Pathways and Mechanisms of Action

TBTO is known to exert its toxic effects by interfering with several critical cellular signaling pathways, leading to immunosuppression, cytotoxicity, and endocrine disruption. The primary targets include the mTOR, AMPK, and MAPK signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. TBTO has been shown to inhibit the mTOR pathway, leading to a decrease in protein synthesis and cell cycle arrest.

Caption: TBTO inhibits the mTORC1 complex, leading to reduced protein synthesis and cell growth.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor. TBTO can activate AMPK, which in turn can lead to the inhibition of anabolic pathways and the activation of catabolic pathways, ultimately contributing to cellular stress and apoptosis.

Caption: TBTO induces cellular stress, activating AMPK, which inhibits anabolic and activates catabolic pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. TBTO has been shown to activate components of the MAPK pathway, such as p38 and JNK, which are associated with stress responses and apoptosis.

Caption: TBTO-induced cellular stress activates the MAPK cascade, leading to apoptosis and inflammation.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the effects of TBTO.

General In Vitro Toxicity Workflow

Caption: A standard workflow for assessing the in vitro cytotoxicity of TBTO.

Western Blot Workflow for Signaling Pathway Analysis

Caption: A typical workflow for analyzing changes in protein expression and phosphorylation after TBTO treatment.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of TBTO, along with standardized protocols for their determination. Furthermore, the guide has elucidated the key signaling pathways—mTOR, AMPK, and MAPK—that are significantly impacted by TBTO, contributing to its toxicological profile. The provided diagrams offer a clear visualization of these complex interactions and experimental procedures. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their work related to organotin compounds, facilitating a deeper understanding of their properties and biological effects. Given the environmental persistence and toxicity of TBTO, continued research into its mechanisms of action and potential remediation strategies remains a critical area of investigation.

References

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of Bis(tributyltin)oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(tributyltin)oxide (TBTO) in various organic solvents. Due to its nature as an organometallic compound, understanding its solubility is crucial for its application in synthesis, formulation, and various industrial processes. This document compiles available solubility data, details a robust experimental protocol for solubility determination, and provides a visual workflow for clarity.

Core Topic: this compound (TBTO) Solubility

This compound is a colorless to pale yellow liquid organotin compound.[1] Its solubility profile is a critical parameter for its use as a biocide, fungicide, and chemical intermediate.[1] While it is poorly soluble in water, it exhibits high solubility in a wide range of organic solvents.[1]

Quantitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

| Solvent Family | Specific Solvent | Qualitative Solubility | Reference(s) |

| Alcohols | Ethanol | Miscible | [1][2] |

| Methanol | Slightly Soluble | [3] | |

| Ethers | Diethyl Ether | Miscible | [1] |

| Halogenated Alkanes | Chloroform | Soluble | [2][3] |

| Halogenated Hydrocarbons (general) | Very Soluble | [1] | |

| Dichloromethane | Soluble | [2] | |

| Aromatic Hydrocarbons | Benzene | Soluble | [2] |

| Toluene | Soluble | [2] |

Experimental Protocol for Determining Solubility of this compound in Organic Solvents

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on established principles of solubility testing for organic compounds.

Objective: To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (purity ≥ 95%)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent and TBTO)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., MS, FID)

-

Analytical balance

-

Glass vials with screw caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study may be needed to determine the time to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved material to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a chemically compatible syringe filter to remove any suspended particles. This step is critical to ensure only the dissolved TBTO is measured.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Develop a suitable analytical method using HPLC or GC to quantify the concentration of TBTO. The choice of method will depend on the volatility and thermal stability of TBTO and the solvent used.

-

Generate a calibration curve by analyzing the standard solutions.

-

Analyze the diluted, filtered sample to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of TBTO in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining TBTO solubility in organic solvents.

References

An In-depth Technical Guide to the Degradation Pathways of Bis(tributyltin) oxide in Seawater

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of bis(tributyltin) oxide (TBTO) in marine environments. TBTO, a primary component in historical anti-fouling paints, persists as a significant environmental contaminant. Understanding its degradation is crucial for environmental risk assessment and the development of remediation strategies. This document details the biotic and abiotic degradation processes, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the degradation pathways and experimental workflows.

Introduction to Bis(tributyltin) oxide (TBTO)

Bis(tributyltin) oxide is an organotin compound that was extensively used as a biocide in anti-fouling paints for marine vessels.[1] Its primary function was to prevent the growth of marine organisms on ship hulls.[2] When TBTO leaches into seawater, it hydrolyzes to form tributyltin (TBT) species.[3] The toxicity of TBT to non-target marine organisms, even at very low concentrations, has led to a global ban on its use in anti-fouling paints.[1][2] Despite the ban, TBT and its degradation products continue to be detected in marine sediments and waters, posing a long-term threat to aquatic ecosystems.[2][4]

In seawater, TBTO exists as a mixture of tributyltin species, including the tributyltin cation (TBT+), tributyltin chloride (TBTCl), tributyltin hydroxide (B78521) (TBT-OH), and tributyltin carbonate. The speciation is dependent on the pH of the seawater.[3] The degradation of these TBT species occurs through both biotic and abiotic pathways, leading to the formation of less toxic dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally, inorganic tin.[5][6]

Degradation Pathways of TBTO in Seawater

The degradation of TBTO in seawater is a complex process involving multiple pathways, which can be broadly categorized as abiotic and biotic.

Abiotic degradation of TBT in seawater primarily occurs through hydrolysis and photodegradation.

-

Hydrolysis: Studies have shown that the hydrolysis of the butyl groups from the tin atom occurs very slowly under normal environmental pH and temperature conditions.[7] While TBTO itself rapidly hydrolyzes to TBT cations and other TBT species upon contact with seawater, the subsequent cleavage of the tin-carbon bond via hydrolysis is not a significant degradation pathway.[3]

-

Photodegradation: Photolysis, or the breakdown of compounds by light, is a more significant abiotic degradation pathway for TBT in the water column.[5] Exposure to ultraviolet (UV) radiation can accelerate the sequential dealkylation of TBT to DBT and MBT.[8] The photolytic half-life of butyltins can range from 18 to over 89 days, depending on environmental conditions such as water clarity and light intensity.[5] The concentration of TBT in the surface microlayer of the sea may enhance the rate of photolytic breakdown.[5] One study demonstrated that under UV irradiation, a near-complete degradation (99.8%) of TBT in water was achieved within 30 minutes in a photocatalytic experiment, while photolysis alone accounted for about 10% degradation under the same conditions.[9][10]

Biotic degradation, primarily mediated by microorganisms, is considered the major pathway for the removal of TBT from the aquatic environment.[8][11] A variety of marine bacteria, microalgae, and fungi have been shown to degrade TBT.[8]

The primary mechanism of biotic degradation is a sequential dealkylation process, where butyl groups are progressively cleaved from the tin atom.[5][6] This process reduces the toxicity of the organotin compound with each step.[8] The degradation proceeds as follows:

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn)

Several bacterial genera, including Pseudomonas, Alcaligenes, Vibrio, and Bacillus, have been identified as being capable of degrading TBT.[11][12] Some bacteria can utilize TBT as a carbon source.[6] The rate of biodegradation is influenced by several factors, including the density and type of microbial communities, temperature, pH, and the bioavailability of TBT.[8]

The following diagram illustrates the general degradation pathway of TBTO in seawater:

Quantitative Data on TBT Degradation

The following tables summarize quantitative data on the degradation of TBT in seawater from various studies.

Table 1: Half-lives of Tributyltin in Seawater

| Environment/Condition | Half-life (days) | Reference(s) |

| Seawater (in light) | 9 | [11] |

| Seawater (in dark) | 19 | [11] |

| Estuarine Water Column | 2.55 - 13.4 | [13] |

| Marine Water | Several days to weeks | [2][4] |

| Anoxic Marine Sediment | Years to decades | [11] |

Table 2: Degradation Rates and Product Formation

| Study Type | Initial TBT Concentration | Degradation Rate/Yield | Key Products | Reference(s) |

| Photocatalysis in Water | µg/L range | 99.8% degradation in 30 min | DBT, MBT | [9][10] |

| Photolysis in Water | µg/L range | ~10% degradation in 30 min | DBT, MBT | [9][10] |

| Microcosm with River Sediment | 1.0-1.4 µg/g | Decreased to 0.6 µg/g in 150 days | Not specified | [12] |

| Photocatalysis in Sediment | High contamination | 32-37% TBT degradation in 2 hours | DBT, MBT | [9] |

| Fenton's Reagent on Sediment | ~30 mg/kg (spiked) | >98% TBT removal | DBT, MBT | [14] |

| Electrolysis on Sediment | ~30 mg/kg (spiked) | >98% TBT removal | DBT, MBT | [14] |

| Chemical Oxidation (I-ROX) | Not specified | 50-80% TBT degradation | DBT, MBT | [15] |

Experimental Protocols for Studying TBT Degradation

This section provides an overview of common experimental methodologies used to investigate the degradation of TBT in seawater.

-

Seawater Samples: Seawater is typically collected in clean, pre-rinsed glass or Teflon bottles.[4] Filtration through a glass fiber filter (e.g., 0.45 µm) may be performed to separate dissolved and particulate phases.

-

Sediment Samples: Sediment cores or grab samples are collected and can be stored frozen prior to analysis.[14] For degradation studies, sediments can be spiked with a known concentration of TBTCl dissolved in a carrier solvent like methanol (B129727).[14]

-

Microcosm Studies: These experiments simulate natural environmental conditions in a controlled laboratory setting.[12][13] Seawater and/or sediment are placed in containers, and TBT is introduced. Factors such as light, temperature, and aeration can be controlled. Samples are collected over time to measure the concentrations of TBT and its degradation products.

-

Photodegradation Studies: To study photolysis, solutions of TBT in seawater are exposed to natural or artificial UV light.[16] Control samples are kept in the dark to differentiate between photodegradation and other degradation processes.

The analysis of butyltin compounds at low environmental concentrations requires sensitive and specific analytical techniques. A common workflow is as follows:

-

Extraction: Butyltins are extracted from the water or sediment matrix. For water, liquid-liquid extraction with a nonpolar solvent containing a complexing agent like tropolone (B20159) is common.[17] For sediments, an acidic methanol extraction or acid-sonication can be used.[18]

-

Derivatization: Since butyltins are not volatile, they must be derivatized before analysis by gas chromatography. This is typically done by ethylation with sodium tetraethylborate (NaBEt4) or grignard reaction with reagents like hexyl magnesium bromide to form volatile derivatives.[17][18]

-

Analysis: The derivatized butyltins are then separated, identified, and quantified using gas chromatography (GC) coupled with a sensitive detector.[19]

-

GC-FPD (Flame Photometric Detector): Provides good sensitivity for tin compounds.[18]

-

GC-MS (Mass Spectrometry): Offers high selectivity and confirmation of the identity of the compounds.[17][20]

-

GC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry): A very sensitive and element-specific technique for the determination of organotin species.[21]

-

The following diagram illustrates a typical experimental workflow for analyzing TBT and its degradation products in seawater:

Conclusion

The degradation of bis(tributyltin) oxide in seawater is a multifaceted process involving both abiotic and biotic pathways. While photodegradation contributes to the breakdown of TBT in the water column, microbial degradation is the primary mechanism for its removal from the marine environment. The sequential debutylation of TBT to DBT, MBT, and finally inorganic tin progressively reduces its toxicity. Continued research into the factors influencing these degradation pathways and the microorganisms involved is essential for developing effective bioremediation strategies for TBT-contaminated sites. The analytical methods outlined in this guide provide a framework for the accurate monitoring and study of these important environmental processes.

References

- 1. Tributyltin oxide - Wikipedia [en.wikipedia.org]

- 2. Tributyltin - Wikipedia [en.wikipedia.org]

- 3. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern [frontiersin.org]

- 5. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]

- 6. mdpi.com [mdpi.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. esaa.org [esaa.org]

- 16. vbn.aau.dk [vbn.aau.dk]

- 17. A selective ion monitoring assay for tributyltin and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pjoes.com [pjoes.com]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. gcms.cz [gcms.cz]

- 21. dvsb.ivl.se [dvsb.ivl.se]

An In-depth Technical Guide to Bis(tributyltin)oxide (CAS Number: 56-35-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tributyltin)oxide (TBTO), a prominent organotin compound, has garnered significant scientific interest due to its broad-spectrum biocidal activity and its complex toxicological profile. Historically utilized as an anti-fouling agent, wood preservative, and fungicide, its use has been curtailed due to profound environmental and toxicological concerns. This technical guide provides a comprehensive overview of TBTO, focusing on its physicochemical characteristics, molecular mechanisms of action, and established experimental protocols for its study. Quantitative data are presented in structured tables for clarity, and key biological pathways are visualized to facilitate a deeper understanding of its cellular impact. This document is intended to serve as a critical resource for researchers in toxicology, environmental science, and drug development exploring the multifaceted nature of organotin compounds.

Physicochemical Properties

TBTO is a colorless to pale yellow viscous liquid. Its high octanol-water partition coefficient (log Kow) indicates significant lipophilicity, contributing to its persistence in fatty tissues and its bioaccumulation potential. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 56-35-9 | |

| Molecular Formula | C24H54OSn2 | |

| Molecular Weight | 596.11 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -45 °C | [1] |

| Boiling Point | 180 °C at 2 mmHg | [1] |

| Density | 1.17 g/mL at 25 °C | |

| Vapor Pressure | <0.01 mmHg at 25 °C | |

| Water Solubility | Poorly soluble (~20 ppm) | [1] |

| Solubility in Organic Solvents | Highly soluble | [1] |

| log Kow (Octanol-Water Partition Coefficient) | 3.84 | [2] |

Biological Effects and Mechanisms of Action

TBTO exerts a range of toxic effects on biological systems, with the immune system being a primary target. Its lipophilic nature allows it to readily cross cell membranes and interfere with numerous cellular processes.

Immunotoxicity

TBTO is a potent immunosuppressive agent. Studies have demonstrated that it induces lymphocyte depletion in the spleen and lymph nodes and can alter serum antibody levels.[1] A key mechanism underlying its immunotoxicity is the induction of apoptosis (programmed cell death) in thymocytes, a critical component of the adaptive immune system.[3]

Cellular and Molecular Mechanisms

At the cellular level, TBTO has been shown to induce endoplasmic reticulum (ER) stress and oxidative stress.[4] These events can trigger a cascade of downstream signaling pathways, leading to:

-

T-cell Activation: TBTO can activate nuclear factor of activated T-cells (NFAT) and nuclear factor-kappa B (NF-κB), key transcription factors in T-cell activation and inflammatory responses.[4][5]

-

Apoptosis: The induction of ER stress is a major factor leading to apoptosis in immune cells.[4]

-

mTOR Pathway Inhibition: TBTO has been shown to block the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[6]

-

MAPK Signaling Alterations: In natural killer (NK) cells, tributyltin (TBT), the active moiety of TBTO, alters the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for their cytotoxic function.[7]

The following diagram illustrates the proposed signaling pathways affected by TBTO in immune cells.

Quantitative Toxicity Data

The toxicity of TBTO has been evaluated in various animal models and aquatic organisms. A summary of key quantitative toxicity data is presented in Table 2.

Table 2: Acute Toxicity of this compound

| Test Organism | Route of Administration | LD50/LC50 | References |

| Rat | Oral | 87 - 234 mg/kg | [1] |

| Mouse | Oral | 55 - 203 mg/kg | [1] |

| Rat | Intraperitoneal | 7.21 - 20 mg/kg | [1] |

| Mouse | Intraperitoneal | 12.5 - 16 mg/kg | [1] |

| Rabbit | Dermal | 900 mg/kg | [8][9] |

| Rat | Inhalation (4h) | LC50 = 77 mg/m³ | [9][10] |

| Rainbow Trout (Oncorhynchus mykiss) | Aquatic (96h) | LC50 = 0.007 mg/L | [8] |

| Water Flea (Daphnia magna) | Aquatic (48h) | EC50 = 0.002 mg/L | [8] |

Experimental Protocols

Analytical Determination of TBTO in Air

A common method for the determination of TBTO in air involves sampling onto a glass fiber filter followed by analysis using atomic absorption spectroscopy or gas chromatography.

Protocol: Determination of TBTO in Air by Atomic Absorption Spectroscopy

-

Sample Collection: Air is drawn through a glass fiber filter using a calibrated personal sampling pump at a flow rate of 1-2 L/min. A recommended air volume is 100-250 L.

-

Sample Preparation: The glass fiber filter is extracted with a suitable solvent, such as methylisobutyl ketone.

-

Analysis: The extract is analyzed by atomic absorption spectroscopy to quantify the tin content, which is then used to calculate the concentration of TBTO in the air sample.

The following diagram outlines the general workflow for this analytical method.

Determination of Residual TBTO in Drug Substances by GC-MS

For the analysis of TBTO in pharmaceutical compounds, a sensitive and selective method using gas chromatography-mass spectrometry (GC-MS) with on-line hydride derivatization has been developed.

Protocol: GC-MS Analysis of TBTO in Drug Substances

-

Extraction: The drug substance is extracted to isolate any residual TBTO.

-

On-line Derivatization: The extract is injected into the gas chromatograph, where it passes through a small amount of solid sodium borohydride (B1222165) in the injection port. This converts TBTO to the more volatile tributyltin hydride.

-

Gas Chromatography: The derivatized sample is separated on a DB-5 HT column (or equivalent) with a suitable temperature program (e.g., 100 to 160 °C at 15 °C/min).

-

Mass Spectrometry: The eluting compounds are detected by a mass spectrometer, monitoring a specific mass range (e.g., 165-185 amu) to identify and quantify tributyltin hydride. The characteristic isotopic pattern of tin aids in confirming its presence.[11]

Synthesis

TBTO can be synthesized through the hydrolysis of tributyltin halides. A common laboratory-scale synthesis involves the reaction of this compound with an appropriate reagent. For instance, it can be prepared from the reaction of a crude mixture of tetrabutyltin (B32133) and tributyltin chloride with an aqueous solution of sodium hydroxide.[12]

Conclusion

This compound is a highly bioactive organotin compound with a well-documented toxicological profile, particularly its adverse effects on the immune system. Its mechanism of action involves the induction of cellular stress and the disruption of key signaling pathways, leading to apoptosis and cellular dysfunction. The analytical methods detailed in this guide provide robust frameworks for the detection and quantification of TBTO in various matrices. A thorough understanding of the properties, biological effects, and analytical methodologies for TBTO is crucial for ongoing research into its environmental impact and for the development of strategies to mitigate its potential harm. This guide serves as a foundational resource for professionals engaged in these scientific endeavors.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tributyltin Oxide (CICADS) [inchem.org]

- 4. research.wur.nl [research.wur.nl]

- 5. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tributyltin Oxide Exposure During in vitro Maturation Disrupts Oocyte Maturation and Subsequent Embryonic Developmental Competence in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Tributyltin-induced alterations of essential signaling pathways in hum" by Aloice O Aluoch [digitalscholarship.tnstate.edu]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis(tributyltin)oxide (C24H54OSn2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tributyltin)oxide (TBTO), with the molecular formula C24H54OSn2, is an organotin compound recognized for its potent biocidal properties. Historically, it has been extensively used as an anti-fouling agent in marine paints, a fungicide, and a wood preservative.[1] However, due to its significant toxicity to non-target organisms and its persistence in the environment, its use has been increasingly restricted.[2] For researchers and professionals in drug development, TBTO serves as a valuable, albeit hazardous, tool for studying various cellular processes. Its well-documented effects on the immune system, induction of cellular stress, and programmed cell death provide a model for investigating complex signaling pathways. This guide offers a comprehensive overview of the technical data, experimental protocols, and cellular mechanisms of action related to this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and application in experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C24H54OSn2 | [3] |

| Molecular Weight | 596.10 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Odor | Weak | [4] |

| Melting Point | -45 °C | [4] |

| Boiling Point | 180 °C at 2 mmHg | [4] |

| Density | 1.17 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in most organic solvents such as ethanol, chloroform, and benzene. | [1] |

| Vapor Pressure | 7.5 x 10⁻⁶ mmHg | [4] |

| LogP | 3.84 | [4] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

| Technique | Data | Reference(s) |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the butyl groups. | [5] |

| ¹³C NMR | The carbon NMR spectrum displays peaks corresponding to the butyl chains. | [6] |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecule [M+H]⁺ at m/z 599. Fragmentation can lead to the formation of the [Bu₃Sn]⁺ ion at m/z 291 and further loss of butene molecules. | [7][8] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic bands for Sn-O-Sn and Sn-C vibrations. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

Synthesis of this compound

This protocol describes the synthesis of this compound from the hydrolysis of tri-n-butyltin chloride.[10]

Materials:

-

Tri-n-butyltin chloride

-

20% aqueous sodium hydroxide (B78521) solution

-

Acid clay (filter aid)

-

Water

-

Four-necked flask, stirrer, thermometer, reflux condenser

Procedure:

-

Equip a four-necked flask with a stirrer, thermometer, and reflux condenser.

-

Introduce 385 g of 20% aqueous sodium hydroxide solution into the flask and heat to 50 °C.

-

Slowly add 200 g of tri-n-butyltin chloride dropwise over 30 minutes while maintaining the temperature at 50 °C.

-

Allow the reaction to proceed at 50 °C for one hour with continuous stirring.

-

After the reaction, let the mixture stand to allow for phase separation into an organic and an aqueous layer.

-

Due to potential emulsification, add 5 g of acid clay to the organic phase as a filter aid.

-

Filter the organic phase.

-

Wash the filtrate with 100 g of water.

-